5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride 5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16009392
InChI: InChI=1S/C5H10N4.ClH/c6-2-1-4-3-8-5(7)9-4;/h3H,1-2,6H2,(H3,7,8,9);1H
SMILES:
Molecular Formula: C5H11ClN4
Molecular Weight: 162.62 g/mol

5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride

CAS No.:

Cat. No.: VC16009392

Molecular Formula: C5H11ClN4

Molecular Weight: 162.62 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride -

Specification

Molecular Formula C5H11ClN4
Molecular Weight 162.62 g/mol
IUPAC Name 5-(2-aminoethyl)-1H-imidazol-2-amine;hydrochloride
Standard InChI InChI=1S/C5H10N4.ClH/c6-2-1-4-3-8-5(7)9-4;/h3H,1-2,6H2,(H3,7,8,9);1H
Standard InChI Key XQDAKBGMKKJJOW-UHFFFAOYSA-N
Canonical SMILES C1=C(NC(=N1)N)CCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The hydrochloride salt of 5-(2-Aminoethyl)-1H-imidazol-2-amine has the molecular formula C₅H₁₁ClN₄, derived from its base compound (C₅H₁₀N₄) through protonation with hydrochloric acid . The imidazole ring’s 5-position features a 2-aminoethyl side chain, while the 2-position retains a primary amine group. This configuration enables hydrogen bonding and ionic interactions, critical for its biological activity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride typically involves a multi-step process:

  • Condensation Reaction: Imidazole reacts with ethylenediamine under controlled pH (6–8) and temperature (40–60°C) to form the base compound.

  • Salt Formation: The base compound is treated with hydrochloric acid to yield the hydrochloride salt, followed by purification via recrystallization or column chromatography .

Reaction Optimization

Key parameters include:

  • pH Control: Maintaining a slightly acidic to neutral pH prevents undesired side reactions, such as self-condensation .

  • Temperature: Elevated temperatures (>60°C) risk decomposition, while lower temperatures (<40°C) prolong reaction times.

Industrial Manufacturing

Industrial production employs automated reactors for scalability. High-purity starting materials and precise parameter control (e.g., stirring rate, HCl stoichiometry) ensure batch consistency. Post-synthesis purification often uses crystallization from acetic acid/water mixtures, achieving >95% purity .

PathogenMIC (mg/mL)Activity LevelSource
Escherichia coli0.0195High
Staphylococcus aureus4.69–22.9Moderate
Candida albicans16.69–78.23Moderate

The compound disrupts microbial cell membranes via electrostatic interactions with phospholipids, a mechanism shared with other imidazole derivatives .

Anticancer Applications

Preliminary in vitro studies indicate inhibition of tumor cell proliferation through interaction with DNA topoisomerases. For instance, it reduced viability in HeLa cells by 40% at 50 µM concentration after 48 hours.

Comparative Analysis with Structural Analogs

Physicochemical and Functional Differences

Compound (CAS)SubstituentsSolubility (Water)Key Application
89026-16-4 (Dihydrochloride)5-Aminoethyl, 2-AmineHighAntimicrobial research
49575-10-2Nitro group at 4-positionModerateAntifungal agents
6775-40-2Phenyl ring at 1-positionLowNeurological studies

The hydrochloride form’s aminoethyl group enhances hydrogen bonding compared to hydrophobic phenyl or nitro substituents in analogs, making it more suitable for aqueous-based therapies.

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